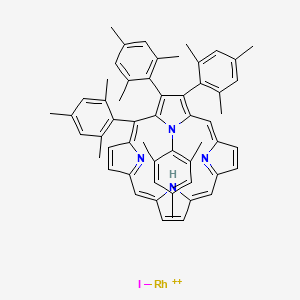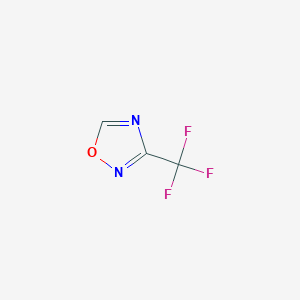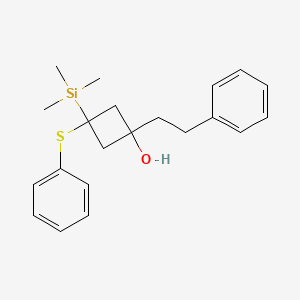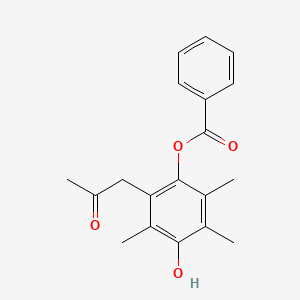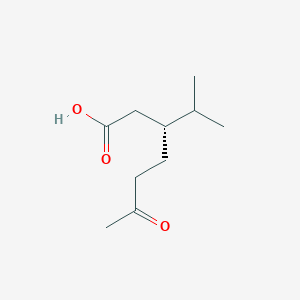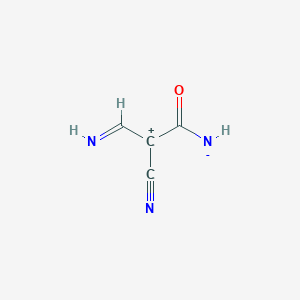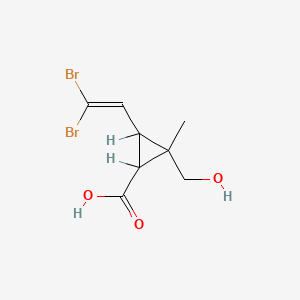
3-(2,2-Dibromoethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dibromoethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid is a complex organic compound known for its unique structure and reactivity. This compound features a cyclopropane ring substituted with a dibromoethenyl group, a hydroxymethyl group, and a carboxylic acid group. Its distinct structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dibromoethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an appropriate alkene with dibromoethene, followed by functional group transformations to introduce the hydroxymethyl and carboxylic acid groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclopropanation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(2,2-Dibromoethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The dibromoethenyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms in the dibromoethenyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium iodide (NaI) in acetone
Major Products Formed
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid
Reduction: Conversion of the dibromoethenyl group to an ethyl group
Substitution: Formation of substituted derivatives with nucleophiles
科学的研究の応用
3-(2,2-Dibromoethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-(2,2-Dibromoethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of reactive functional groups, such as the dibromoethenyl and hydroxymethyl groups, allows it to participate in various biochemical reactions.
類似化合物との比較
Similar Compounds
- 3-(2,2-Dichloroethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid
- 3-(2,2-Difluoroethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid
- 3-(2,2-Diiodoethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid
Uniqueness
3-(2,2-Dibromoethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid is unique due to the presence of the dibromoethenyl group, which imparts distinct reactivity compared to its dichloro, difluoro, and diiodo analogs
特性
CAS番号 |
82079-71-8 |
|---|---|
分子式 |
C8H10Br2O3 |
分子量 |
313.97 g/mol |
IUPAC名 |
3-(2,2-dibromoethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10Br2O3/c1-8(3-11)4(2-5(9)10)6(8)7(12)13/h2,4,6,11H,3H2,1H3,(H,12,13) |
InChIキー |
RWQBOOWAEIHIJT-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1C(=O)O)C=C(Br)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


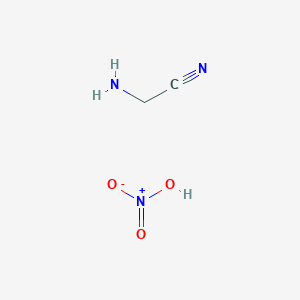

![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)
